Cas no 1932478-75-5 (Trans-(3R,4S)-4-methyloxolan-3-ol)

Trans-(3R,4S)-4-methyloxolan-3-ol 化学的及び物理的性質
名前と識別子
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- (3R,4S)-4-Methyl-tetrahydro-furan-3-ol
- Trans-(3R,4S)-4-methyloxolan-3-ol
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- MDL: MFCD30491115
- インチ: InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m0/s1
- InChIKey: FYIORKUEZVVKEL-WHFBIAKZSA-N
- SMILES: C[C@H]1COC[C@@H]1O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 0
Trans-(3R,4S)-4-methyloxolan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1125776-1g |
(3R,4S)-4-Methyl-tetrahydro-furan-3-ol |
1932478-75-5 | 95% | 1g |
$2105 | 2024-07-28 | |
Enamine | EN300-6732250-0.5g |
(3R,4S)-4-methyloxolan-3-ol |
1932478-75-5 | 95.0% | 0.5g |
$510.0 | 2025-03-13 | |
Enamine | EN300-6732250-5.0g |
(3R,4S)-4-methyloxolan-3-ol |
1932478-75-5 | 95.0% | 5.0g |
$1549.0 | 2025-03-13 | |
Enamine | EN300-6732250-0.25g |
(3R,4S)-4-methyloxolan-3-ol |
1932478-75-5 | 95.0% | 0.25g |
$323.0 | 2025-03-13 | |
eNovation Chemicals LLC | Y1125776-500mg |
(3R,4S)-4-Methyl-tetrahydro-furan-3-ol |
1932478-75-5 | 95% | 500mg |
$1115 | 2024-07-28 | |
Enamine | EN300-6732250-0.05g |
(3R,4S)-4-methyloxolan-3-ol |
1932478-75-5 | 95.0% | 0.05g |
$152.0 | 2025-03-13 | |
Enamine | EN300-6732250-0.1g |
(3R,4S)-4-methyloxolan-3-ol |
1932478-75-5 | 95.0% | 0.1g |
$227.0 | 2025-03-13 | |
1PlusChem | 1P01EEPG-250mg |
Trans-(3R,4S)-4-methyloxolan-3-ol |
1932478-75-5 | 95% | 250mg |
$559.00 | 2024-06-17 | |
1PlusChem | 1P01EEPG-50mg |
Trans-(3R,4S)-4-methyloxolan-3-ol |
1932478-75-5 | 95% | 50mg |
$287.00 | 2024-06-17 | |
1PlusChem | 1P01EEPG-1g |
Trans-(3R,4S)-4-methyloxolan-3-ol |
1932478-75-5 | 95% | 1g |
$1067.00 | 2024-06-17 |
Trans-(3R,4S)-4-methyloxolan-3-ol 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
Trans-(3R,4S)-4-methyloxolan-3-olに関する追加情報
Comprehensive Overview of Trans-(3R,4S)-4-methyloxolan-3-ol (CAS No. 1932478-75-5): Properties, Applications, and Industry Insights
In the rapidly evolving field of organic chemistry and pharmaceutical intermediates, Trans-(3R,4S)-4-methyloxolan-3-ol (CAS No. 1932478-75-5) has garnered significant attention due to its unique stereochemical configuration and versatile applications. This compound, characterized by its oxolane (tetrahydrofuran) ring substituted with a methyl group and a hydroxyl group in specific spatial orientations, serves as a critical building block in synthetic chemistry. Researchers and manufacturers are increasingly exploring its potential in drug development, agrochemicals, and specialty materials, aligning with the growing demand for chiral synthons and stereoselective synthesis.
The structural specificity of Trans-(3R,4S)-4-methyloxolan-3-ol makes it invaluable for designing molecules with high enantiomeric purity—a key focus in modern pharmaceutical R&D. With the rise of personalized medicine and targeted therapies, the need for optically active intermediates like this compound has surged. Its CAS No. 1932478-75-5 is frequently searched in databases such as SciFinder and Reaxys, reflecting its relevance in academic and industrial settings. Moreover, its stability under various reaction conditions positions it as a preferred choice for catalysis and green chemistry initiatives.
From a synthetic perspective, the trans-configuration and (3R,4S)-stereochemistry of this compound enable precise control over molecular interactions, a feature highly sought after in asymmetric synthesis. Recent publications highlight its utility in constructing complex natural products and bioactive compounds, addressing trending topics like sustainable synthesis and low-waste manufacturing. These attributes resonate with the broader industry shift toward environmentally benign processes, a recurring theme in ESG (Environmental, Social, and Governance) discussions.
Beyond pharmaceuticals, Trans-(3R,4S)-4-methyloxolan-3-ol finds applications in flavor and fragrance industries, where its stereochemistry influences olfactory properties. This dual utility underscores its economic value, driving innovation in bio-based chemicals. As global interest in renewable feedstocks grows, the compound’s potential as a biodegradable intermediate further enhances its market appeal. Analytical techniques such as HPLC and NMR are routinely employed to verify its purity and configuration, ensuring compliance with stringent regulatory standards.
In conclusion, Trans-(3R,4S)-4-methyloxolan-3-ol (CAS No. 1932478-75-5) exemplifies the intersection of structural precision and industrial applicability. Its role in advancing chiral technology and sustainable chemistry aligns with contemporary scientific and commercial priorities. For researchers seeking reliable data on this compound, integrating keyword strategies like "chiral building blocks" or "stereoselective oxolane derivatives" can optimize visibility in SEO-driven academic and trade platforms.
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